molecular formula C16H14Cl5N3O B15006807 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

Katalognummer: B15006807
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: SEARITQUTYEEES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple chlorine atoms and a butylamino group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as 2,5-dichlorobenzonitrile and butylamine.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated pyridine derivative with 2,5-dichloroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine atoms.

    Oxidation Products: Compounds with higher oxidation states.

    Hydrolysis Products: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichloropyridine: A simpler pyridine derivative with similar chlorine substitution.

    4-Aminopyridine: Contains an amino group attached to the pyridine ring.

    Trichloropyridine Derivatives: Compounds with multiple chlorine atoms on the pyridine ring.

Uniqueness

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is unique due to the combination of its butylamino group and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H14Cl5N3O

Molekulargewicht

441.6 g/mol

IUPAC-Name

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14Cl5N3O/c1-2-3-6-22-13-11(14(20)24-15(21)12(13)19)16(25)23-10-7-8(17)4-5-9(10)18/h4-5,7H,2-3,6H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

SEARITQUTYEEES-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.